2,4-Dioxo-6-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a pyrrolidine moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of a thiophene derivative with a suitable amine and a carbonyl source.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Addition of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a scaffold for the development of new drugs, particularly in the field of oncology.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and protein-protein interactions.
Mechanism of Action
The mechanism of action of 2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair . By inhibiting these enzymes, the compound can induce DNA damage and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones and pyrrolizines.
Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core, such as thieno[3,4-b]pyridine derivatives.
Uniqueness
2,4-DIOXO-6-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-7-CARBONITRILE is unique due to its combination of functional groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C13H14N4O2S2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,4-dioxo-6-(2-pyrrolidin-1-ylethylsulfanyl)-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C13H14N4O2S2/c14-7-8-9-10(11(18)16-13(19)15-9)21-12(8)20-6-5-17-3-1-2-4-17/h1-6H2,(H2,15,16,18,19) |
InChI Key |
KGTIIUMGVYZGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Origin of Product |
United States |
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